Elexacaftor-13C,d3
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Overview
Description
Elexacaftor-13C,d3 is a deuterium and carbon-13 labeled version of Elexacaftor, a small molecule used as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Elexacaftor. The labeling with stable isotopes like deuterium and carbon-13 allows for precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elexacaftor-13C,d3 involves the incorporation of deuterium and carbon-13 into the Elexacaftor molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to introduce the stable isotopes into the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the labeled compound. The production is typically carried out under strict regulatory guidelines to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Elexacaftor-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced .
Scientific Research Applications
Elexacaftor-13C,d3 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in studies of cellular uptake, distribution, and metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Elexacaftor.
Industry: Applied in the development of new drugs and therapeutic strategies for cystic fibrosis and other diseases
Mechanism of Action
Elexacaftor-13C,d3 functions as a CFTR corrector, similar to Elexacaftor. It works by stabilizing the misfolded CFTR protein and increasing its expression on the cell surface. This enhances the chloride ion transport across the cell membrane, which is crucial for maintaining fluid and electrolyte balance in various tissues. The molecular targets include the CFTR protein, and the pathways involved are related to protein folding, trafficking, and ion transport .
Comparison with Similar Compounds
Similar Compounds
Tezacaftor: Another CFTR corrector with a different mechanism of action.
Ivacaftor: A CFTR potentiator that improves the function of CFTR proteins on the cell surface.
Lumacaftor: A first-generation CFTR corrector used in combination with Ivacaftor
Uniqueness
Elexacaftor-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C26H34F3N7O4S |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-[3-methyl-1-(trideuterio(113C)methyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7+1D3 |
InChI Key |
MVRHVFSOIWFBTE-CVLFKKMSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Origin of Product |
United States |
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